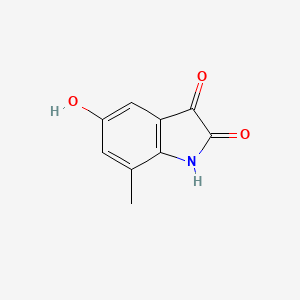

1H-Indole-2,3-dione, 5-hydroxy-7-methyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1H-Indole-2,3-dione, also known as Isatin, is a significant heterocyclic system in natural products and drugs . It has a molecular formula of C8H5NO2 and a molecular weight of 147.1308 . It plays a main role in cell biology and is used in the synthesis of various heterocyclic compounds .

Synthesis Analysis

A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks .Molecular Structure Analysis

The molecular structure of 1H-Indole-2,3-dione consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Due to this, researchers took interest to synthesize various scaffolds of indole for screening different pharmacological activities .Physical and Chemical Properties Analysis

1H-Indole-2,3-dione has a molecular weight of 147.1308 . It is a significant heterocyclic system in natural products and drugs .科学的研究の応用

Synthesis and Biological Activities

1H-Indole-2,3-dione, commonly known as isatin, is a versatile substrate for synthesizing a wide variety of heterocyclic compounds, including indoles and quinolines. It serves as a fundamental raw material in drug synthesis. Isatins have been identified in mammalian tissue, hinting at their potential role as biochemical modulators. Over the past few decades, significant advances in organic synthesis using isatins have been reported, alongside investigations into their biological and pharmacological properties (Garden & Pinto, 2001).

Environmental Degradation

Research on the environmental degradation of substituted indoles, including isatin derivatives, has shown that certain microbial consortia can transform or degrade these compounds. For instance, a methanogenic consortium enriched from sewage sludge can degrade indole and its derivatives through a hydroxylation pathway producing oxindole and isatin as intermediates. This process emphasizes the environmental relevance of isatin derivatives in biodegradation pathways (Gu & Berry, 1991).

Anticancer Activities

A study on new indole derivatives, synthesized from 1H-indole-3-carbaldehyde, malononitrile, and various reagents, has shown significant antiproliferative potency towards human breast cancer (MCF-7) and normal murine fibroblast (BALB/3T3) cell lines. This suggests that some indole derivatives have potential as anticancer agents, highlighting the therapeutic applications of isatin-based compounds (Fawzy et al., 2018).

Antimicrobial and Antibacterial Properties

The synthesis of new spiro[indoline-3-heterocycle]-2-one derivatives from indole-2,3-dione has been reported. These compounds were explored for their antimicrobial properties, providing insights into the potential use of isatin derivatives in combating microbial infections (Al-Thebeiti, 1994).

Chemosensors

1H-Indole-2,3-dione derivatives have been investigated for their use as chemosensors, particularly for the selective detection of Fe3+ ions. This application leverages the amide and carbonyl functional groups of isatin compounds for binding and chelating metal ions, demonstrating their utility in analytical chemistry and environmental monitoring (Fahmi et al., 2019).

作用機序

The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties .

将来の方向性

特性

IUPAC Name |

5-hydroxy-7-methyl-1H-indole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-4-2-5(11)3-6-7(4)10-9(13)8(6)12/h2-3,11H,1H3,(H,10,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDKUDASBVPSNGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC(=O)C2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyclohexylethyl[(2,3,4-trimethylphenyl)sulfonyl]amine](/img/structure/B2710451.png)

![(2E)-3-{2-Bromo-4-[2-(cyclohexylamino)-2-oxoethoxy]-5-ethoxyphenyl}acrylic acid](/img/structure/B2710456.png)

![3,3-Dimethyl-2-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B2710457.png)

![2-{[(2Z)-3-cyano-2H-chromen-2-ylidene]amino}-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B2710458.png)

![N-ethyl-N-[(quinolin-2-yl)methyl]prop-2-enamide](/img/structure/B2710460.png)

![2-((6-(benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2710462.png)

![N-(4-ethylphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![2-[4-(tert-butyl)phenyl]-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione](/img/structure/B2710473.png)